4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester
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Overview
Description
Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate is a complex organic compound with the molecular formula C16H16N2O4S. This compound is part of the thiophene family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate typically involves the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 3-nitrobenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thiophene derivative.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: Ethyl 4,5-dimethyl-2-((3-aminobenzylidene)amino)thiophene-3-carboxylate.
Hydrolysis: 4,5-Dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylic acid.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The thiophene ring system can also interact with biological macromolecules, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
- Ethyl 2-((3-aminobenzylidene)amino)-4,5-dimethylthiophene-3-carboxylate .
Uniqueness
Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both nitro and ester functional groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H16N2O4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(E)-(3-nitrophenyl)methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-4-22-16(19)14-10(2)11(3)23-15(14)17-9-12-6-5-7-13(8-12)18(20)21/h5-9H,4H2,1-3H3/b17-9+ |
InChI Key |
ZUJAZFNDODCQPI-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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